molecular formula C16H19N3O2 B2919870 1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one CAS No. 2415623-60-6

1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one

Cat. No.: B2919870
CAS No.: 2415623-60-6
M. Wt: 285.347
InChI Key: JGZZKCWPHGOLFL-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a benzyl group and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 2-amino-2-methylpropan-1-ol and formic acid.

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with diethyl oxalate, followed by benzylation using benzyl chloride.

    Coupling Reaction: The final step involves coupling the oxazole and piperazine rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine: Similar structure but lacks the ketone group.

    1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-2-one: Similar structure but with a piperidine ring instead of piperazine.

Uniqueness: 1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one is unique due to the presence of both the oxazole and piperazine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-13-17-15(12-21-13)10-18-7-8-19(16(20)11-18)9-14-5-3-2-4-6-14/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZZKCWPHGOLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCN(C(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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